molecular formula C18H26ClN3O4S B4396674 1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide

1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B4396674
M. Wt: 415.9 g/mol
InChI Key: QTXCNNJAKBKPPB-UHFFFAOYSA-N
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Description

1’-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a bipiperidine backbone, with a methoxy and chloro substituent on the phenyl ring. Its distinct structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. This is followed by the introduction of the sulfonyl group and the chloro and methoxy substituents on the phenyl ring. Common synthetic routes include:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring, followed by sulfonylation.

    Nucleophilic Substitution: The chloro group is introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy group is added using methanol in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1’-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2), and nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1’-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: Researchers use it to investigate its effects on biological systems, including its interaction with proteins and cellular pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the chloro and methoxy substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(5-Chloro-2-methoxyphenyl)ethanol

Comparison: Compared to these similar compounds, 1’-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide stands out due to its unique bipiperidine backbone and the presence of both chloro and methoxy substituents

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-26-15-6-5-14(19)13-16(15)27(24,25)22-11-7-18(8-12-22,17(20)23)21-9-3-2-4-10-21/h5-6,13H,2-4,7-12H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXCNNJAKBKPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
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